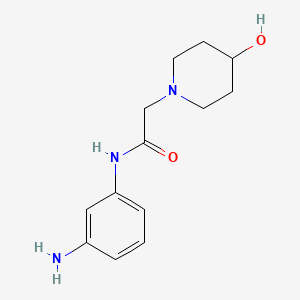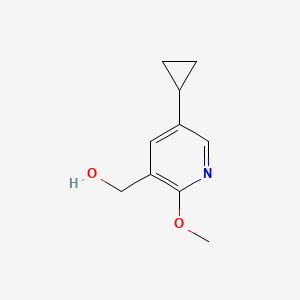![molecular formula C17H17BrN2 B13869415 1-[(4-Bromophenyl)methyl]-4,6-dimethylindol-5-amine](/img/structure/B13869415.png)
1-[(4-Bromophenyl)methyl]-4,6-dimethylindol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Bromophenyl)methyl]-4,6-dimethylindol-5-amine is an organic compound that belongs to the class of indole derivatives. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The compound’s structure includes a bromophenyl group attached to a methylindole core, making it a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Bromophenyl)methyl]-4,6-dimethylindol-5-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is used to form carbon-carbon bonds between the bromophenyl group and the indole core . This reaction requires a palladium catalyst and a boron reagent under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reactions.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(4-Bromophenyl)methyl]-4,6-dimethylindol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amines.
Substitution: Formation of various substituted indole derivatives.
Aplicaciones Científicas De Investigación
1-[(4-Bromophenyl)methyl]-4,6-dimethylindol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[(4-Bromophenyl)methyl]-4,6-dimethylindol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but common targets include kinases and other signaling proteins involved in cell growth and differentiation.
Comparación Con Compuestos Similares
- 1-[(4-Chlorophenyl)methyl]-4,6-dimethylindol-5-amine
- 1-[(4-Fluorophenyl)methyl]-4,6-dimethylindol-5-amine
- 1-[(4-Methylphenyl)methyl]-4,6-dimethylindol-5-amine
Uniqueness: 1-[(4-Bromophenyl)methyl]-4,6-dimethylindol-5-amine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. Bromine atoms can participate in halogen bonding, which can enhance the compound’s binding affinity to certain biological targets.
Propiedades
Fórmula molecular |
C17H17BrN2 |
|---|---|
Peso molecular |
329.2 g/mol |
Nombre IUPAC |
1-[(4-bromophenyl)methyl]-4,6-dimethylindol-5-amine |
InChI |
InChI=1S/C17H17BrN2/c1-11-9-16-15(12(2)17(11)19)7-8-20(16)10-13-3-5-14(18)6-4-13/h3-9H,10,19H2,1-2H3 |
Clave InChI |
MDLOKYVWQIGTBB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=CN2CC3=CC=C(C=C3)Br)C(=C1N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


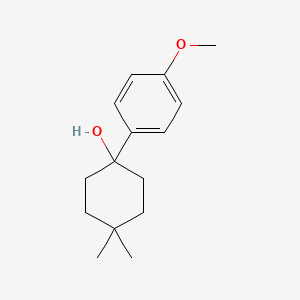

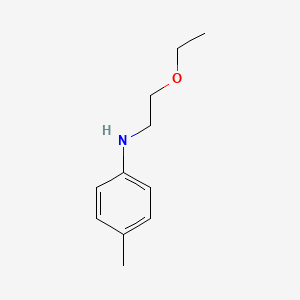

![Butyl 2-[1-(3,4-difluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-2-oxoacetate](/img/structure/B13869383.png)
![(7-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidin-6-yl)methanol](/img/structure/B13869389.png)
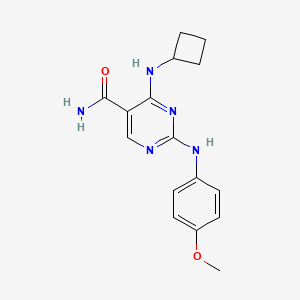
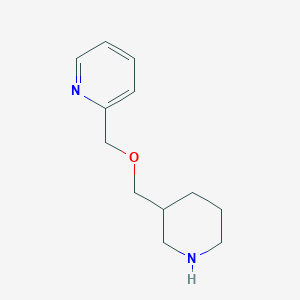


![7-O-benzyl 2-O-ethyl 7-azaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B13869413.png)
